molecular formula C3H2S3 B1293655 1,3-Dithiole-2-thione CAS No. 930-35-8

1,3-Dithiole-2-thione

Cat. No.: B1293655
CAS No.: 930-35-8
M. Wt: 134.3 g/mol
InChI Key: WYKJWNVWJOKVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dithiole-2-thione is a heterocyclic compound with the molecular formula C₃H₂S₃. It is known for its unique structure, which includes a five-membered ring containing two sulfur atoms and one thione group.

Properties

IUPAC Name

1,3-dithiole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2S3/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKJWNVWJOKVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239230
Record name 1,3-Dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-35-8
Record name 1,3-Dithiole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dithiole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dithiole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DITHIOLE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K9M0CR06O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dithiole-2-thione
Reactant of Route 2
1,3-Dithiole-2-thione
Reactant of Route 3
1,3-Dithiole-2-thione
Customer
Q & A

Q1: What is the basic structure of 1,3-Dithiole-2-thione?

A1: this compound consists of a five-membered ring containing two sulfur atoms adjacent to a thiocarbonyl (C=S) group.

Q2: What are some common synthetic routes to 1,3-Dithiole-2-thiones?

A2: Several methods exist for their synthesis, including:* Reaction of potassium trithiocarbonate with 1,2-dichloroethyl ethyl ether followed by ethanol elimination. []* Cyclocondensation of O-ethyl-S-substituted dithiocarbonates with carbon disulfide in the presence of a base. [] * Reaction of phenylpropiolic acid amidines with sulfur and carbon disulfide. []

Q3: How is the zinc complex of this compound-4,5-dithiolate utilized in synthesis?

A3: This complex is a versatile reagent, often employed in the synthesis of various this compound derivatives. It reacts with electrophilic reagents, like alkyl halides, to introduce substituents at the 4-position of the this compound ring. [, ]

Q4: Can 1,3-Dithiole-2-thiones be selectively functionalized?

A4: Yes, selective magnesiation of 1,3-dithiole-2-thiones using reagents like TMPMgCl·LiCl allows for the introduction of various substituents at specific positions. This enables the creation of symmetrically and non-symmetrically substituted tetrathiafulvalenes. []

Q5: What are some notable properties of this compound derivatives?

A5: These compounds often exhibit strong electron-donating properties, making them valuable building blocks for materials with potential applications in organic electronics and photonics. [, , , , ]

Q6: How do 1,3-Dithiole-2-thiones contribute to the properties of tetrathiafulvalenes (TTFs)?

A6: 1,3-Dithiole-2-thiones are crucial precursors for synthesizing TTFs, which are known for their electron-donating abilities and reversible redox behavior. [, , ]

Q7: What is the significance of charge-transfer complexes involving 1,3-Dithiole-2-thiones?

A7: These complexes, formed with electron acceptors like TCNQ, showcase the electron-donating capacity of this compound derivatives. They are of interest for their potential use in electrically conductive materials. [, ]

Q8: Are there any interesting structural features observed in the solid state of 1,3-Dithiole-2-thiones?

A8: Yes, studies have revealed that this compound derivatives can engage in intermolecular interactions, such as S···S contacts, leading to unique supramolecular architectures in the solid state. [, , ]

Q9: Have any macrocyclic structures incorporating this compound units been reported?

A9: Yes, researchers have successfully synthesized macrocycles containing this compound units. These macrocycles are often prepared through reactions with bis-electrophilic reagents. [, ]

Q10: What computational methods are used to study this compound derivatives?

A10: Density functional theory (DFT) calculations are commonly employed to investigate electronic transitions, vibrational frequencies, and other properties of these compounds. [, ]

Q11: Have computational studies provided insights into the reactivity of 1,3-Dithiole-2-thiones?

A11: Yes, computational analyses have been used to explore reaction mechanisms, such as the phosphite-mediated reductive dimerization of 1,3-dithiole-2-thiones to form tetrathiafulvalene derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.